REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[N:4][C:5](=[O:8])[NH:6][CH:7]=1.Cl[CH2:10][CH:11]([OH:14])[CH2:12][OH:13]>C(O)C>[OH:14][CH:11]([CH2:12][OH:13])[CH2:10][N:4]1[CH:3]=[C:2]([Cl:1])[CH:7]=[N:6][C:5]1=[O:8]
|
Name
|
|
Quantity
|
0.02 mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=NC(NC1)=O
|
Name
|
|
Quantity
|
0.02 mol
|
Type
|
reactant
|
Smiles
|
ClCC(CO)O
|
Name
|
|
Quantity
|
160 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux until neutral pH
|
Type
|
CUSTOM
|
Details
|
The warm reaction mixture
|
Type
|
FILTRATION
|
Details
|
was filtered before concentration to a small volume at reduced pressure
|
Type
|
CUSTOM
|
Details
|
The syrupy precipitate was partially crystallised
|
Type
|
CUSTOM
|
Details
|
The oily material was removed from the crystalline material by suction on
|
Type
|
FILTRATION
|
Details
|
a filter
|
Type
|
CUSTOM
|
Details
|
the crystalline material recrystallised from acetonitrile, yield 32% m.p. 136°-138° C.
|
Name
|
|
Type
|
|
Smiles
|
OC(CN1C(N=CC(=C1)Cl)=O)CO
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 32% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |